Organoleptic Potency: Taste Threshold Comparison vs. 1-Octen-3-ol
(Z)-Oct-2-en-4-ol exhibits a taste threshold of 30 ppb in a 5% sugar solution, as established in the foundational patent describing its use as a flavor [1]. This threshold is notably lower than that of 1-octen-3-ol ('mushroom alcohol'), another prominent C8 unsaturated alcohol, which has a reported taste range of 0.01–0.20 ppm (10–200 ppb) in similar matrices [2]. The lower detection limit of (Z)-oct-2-en-4-ol indicates greater potency, allowing for lower use levels to achieve the desired sensory impact.
| Evidence Dimension | Taste detection threshold in aqueous/sugar solution |
|---|---|
| Target Compound Data | 30 ppb in 5% strength sugar solution |
| Comparator Or Baseline | 1-Octen-3-ol: 10–200 ppb (range from various studies, including soy milk at 500–1000 ppb) |
| Quantified Difference | Lower threshold; at least 3-fold more potent than the lower bound of 1-octen-3-ol's range |
| Conditions | 5% sugar solution for target; water/soy milk/sugar solution for comparator (cross-study) |
Why This Matters
This lower threshold translates to higher sensory potency, which can reduce usage levels and potentially lower costs in high-volume flavor formulations.
- [1] US Patent 4710392. Flavoring with oct-2-en-4-ol. Taste threshold: 30 ppb. View Source
- [2] WorldVeg. The formation of 1-octen-3-ol in soybeans during soaking. Flavor threshold in soy milk: 0.5-1.0 ppm. View Source
